
3-Fluoro-4-(methylsulphonyl)benzyl bromide
Overview
Description
3-Fluoro-4-(methylsulphonyl)benzyl bromide is a chemical compound with the molecular formula C8H8BrFO2S and a molecular weight of 267.12 g/mol . It is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a benzyl bromide moiety. This compound is typically found as a white to off-white powder .
Preparation Methods
The synthesis of 3-Fluoro-4-(methylsulphonyl)benzyl bromide involves several steps. One common method includes the bromination of 3-Fluoro-4-(methylsulphonyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Fluoro-4-(methylsulphonyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the benzyl bromide moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methylsulphonyl group can undergo oxidation to form sulfone derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromide is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
3-Fluoro-4-(methylsulphonyl)benzyl bromide is an aromatic compound that has garnered attention in various scientific fields due to its unique structure and reactivity. This article explores its applications in organic synthesis, medicinal chemistry, and potential industrial uses, supported by data tables and case studies.
Applications in Organic Synthesis
This compound serves as a building block for more complex organic molecules. Its synthetic accessibility allows it to be utilized in various reactions, including:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, making it useful for synthesizing derivatives.
- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, to form biaryl compounds.
Comparative Table of Similar Compounds
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3-Fluoro-4-methylbenzyl bromide | CHBrF | Lacks the methylsulphonyl group |
4-Fluoro-3-(methylsulphonyl)benzyl bromide | CHBrFOS | Different substitution pattern |
3-Fluoro-2-(methylsulphonyl)benzyl bromide | CHBrFOS | Varies by position of the methylsulphonyl group |
This table highlights the structural variations among related compounds and their potential implications for reactivity and application.
Applications in Medicinal Chemistry
The compound has shown promise in medicinal chemistry , particularly in the development of new pharmaceuticals. Notably, it has been investigated for its antibacterial properties against multidrug-resistant bacteria.
Case Study: Antibacterial Evaluation
A study published in Molecules evaluated the antibacterial activity of derivatives of this compound against various strains of bacteria. The results indicated that modifications to the compound could enhance its efficacy against resistant strains, demonstrating its potential as a lead compound for antibiotic development .
Structure-Activity Relationship (SAR)
Research has focused on understanding how structural modifications impact biological activity. For instance, alterations to the methylsulphonyl group or the fluorine substituent can significantly affect the compound's interaction with bacterial enzymes, influencing its overall effectiveness .
Industrial Applications
Beyond academic research and medicinal uses, this compound may find applications in various industrial processes due to its chemical stability and reactivity profile. Potential areas include:
- Chemical Manufacturing: As an intermediate in the production of agrochemicals and pharmaceuticals.
- Material Science: In the development of new materials with specific properties through polymerization reactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(methylsulphonyl)benzyl bromide depends on its application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Comparison with Similar Compounds
3-Fluoro-4-(methylsulphonyl)benzyl bromide can be compared with similar compounds such as:
4-Fluorobenzyl bromide: Lacks the methylsulphonyl group, making it less versatile in certain synthetic applications.
3-Fluoro-4-(methylsulfonyl)benzyl chloride: Similar structure but with a chloride instead of a bromide, which can affect reactivity and reaction conditions.
4-(Methylsulfonyl)benzyl bromide: Lacks the fluorine atom, which can influence the compound’s electronic properties and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound stands out due to its combination of functional groups, which provide a balance of reactivity and stability .
Biological Activity
3-Fluoro-4-(methylsulphonyl)benzyl bromide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic compound characterized by the following features:
- Chemical Formula : C10H10BrFOS
- Molecular Weight : Approximately 267.12 g/mol
- Functional Groups : Contains a fluorine atom, a methylsulphonyl group, and a bromomethyl substituent on a benzene ring.
This unique combination of functional groups enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- Palladium-Catalyzed Reactions : Utilizing palladium catalysts to facilitate coupling reactions with various anilines.
- Electrophilic Aromatic Substitution : Employing bromination techniques to introduce the bromomethyl group onto the aromatic ring.
These methods underscore the compound's synthetic accessibility for further applications in biological research .
Antimicrobial Properties
Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance, derivatives exhibiting similar structural characteristics have shown significant activity against multidrug-resistant bacteria. The mechanism of action often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Anticancer Activity
Research indicates that compounds with similar structures can act as microtubule-destabilizing agents, which is crucial in cancer therapy. For example, certain analogues have demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM, leading to apoptosis in various cancer cell lines such as MDA-MB-231 breast cancer cells .
Compound | IC50 (µM) | Biological Activity |
---|---|---|
Compound A | 20 | Microtubule assembly inhibition |
Compound B | 10 | Induces apoptosis in cancer cells |
Case Studies
- Study on Microtubule Destabilization : A study evaluated several compounds structurally related to this compound for their ability to destabilize microtubules. The findings indicated that these compounds could enhance caspase-3 activity significantly, confirming their role as apoptosis inducers in cancer cells .
- Antiviral Activity : Another study investigated the antiviral properties of related compounds against SARS-CoV-2. The results showed that certain derivatives exhibited IC50 values comparable to known antiviral agents, indicating potential use in treating viral infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Fluorine Atom : Enhances lipophilicity and alters electronic properties, potentially increasing binding affinity to biological targets.
- Methylsulphonyl Group : Imparts stability and may contribute to interactions with proteins involved in disease pathways.
Properties
IUPAC Name |
4-(bromomethyl)-2-fluoro-1-methylsulfonylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c1-13(11,12)8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNUKUVHHHSIOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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